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Compound of Interest |

Compound Name: 2-Bromo-5-ethylbenzoic acid
CAS No.: 105459-30-1
Cat. No.: B595981

. J

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
bromo-5-ethylbenzoic acid, a valuable intermediate in pharmaceutical and agrochemical

synthesis.[1] As direct experimental spectra for this specific compound are not readily available
in public databases, this document leverages established spectroscopic principles and
comparative data from structurally analogous molecules to provide a robust, predictive
characterization. This approach is designed to empower researchers, scientists, and drug
development professionals in identifying and verifying this compound.

Molecular Structure and Spectroscopic Overview

2-Bromo-5-ethylbenzoic acid (CoHoBrO2) possesses a molecular weight of approximately

229.07 g/mol .[2][3] The molecule consists of a benzoic acid core, substituted with a bromine
atom at the ortho-position (C2) and an ethyl group at the meta-position (C5) relative to the
carboxylic acid. This substitution pattern dictates a unique spectroscopic fingerprint, which we
will explore through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. By analyzing the chemical environment of 1H (proton) and 3C (carbon) nuclei, we
can deduce the connectivity and spatial arrangement of atoms.

Predicted *H NMR Spectroscopy

The *H NMR spectrum of 2-bromo-5-ethylbenzoic acid is expected to exhibit distinct signals

for the aromatic protons, the ethyl group protons, and the carboxylic acid proton. The chemical
shifts are influenced by the electronic effects of the substituents. The bromine atom is
deactivating and ortho, para-directing, while the ethyl group is activating and ortho, para-
directing. The carboxylic acid group is deactivating and meta-directing.

Table 1: Predicted *H NMR Chemical Shifts and Splitting Patterns for 2-Bromo-5-ethylbenzoic
acid

Proton Prediqted _ o Coupling _
Assignment Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)

COOH ~11-13 Singlet (broad) - 1H

Ar-H (position 6) ~7.9 Doublet ~2.0 1H

Ar-H (position4)  ~7.5 Doubtet of -8.2,2.0 1H

Ar-H (position 3) ~7.3 Doublet ~8.2 1H

-CH2- ~2.7 Quartet ~7.6 2H

-CHs ~1.2 Triplet ~7.6 3H

Rationale for Predictions:

The predictions in Table 1 are based on the analysis of similar structures. For instance, the
aromatic protons of 2-bromobenzoic acid show signals between & 7.25 and 7.70 ppm.[4] The
presence of the electron-donating ethyl group at the 5-position is expected to cause a slight
upfield shift for the adjacent protons. The broad singlet for the carboxylic acid proton is a
characteristic feature and its chemical shift can vary with concentration and solvent.[5]

Predicted *C NMR Spectroscopy

The 13C NMR spectrum will provide information on all nine carbon atoms in the molecule. Due
to the lack of symmetry, nine distinct signals are expected.
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Table 2: Predicted 3C NMR Chemical Shifts for 2-Bromo-5-ethylbenzoic acid

Carbon Assignment Predicted Chemical Shift (8, ppm)
C=0 (Carboxylic Acid) ~168-172

C-Br ~120-125

C-COOH ~130-135

C-ethyl ~145-150

Aromatic CH (position 6) ~133-137

Aromatic CH (position 4) ~130-134

Aromatic CH (position 3) ~128-132

-CHa- ~28-32

-CHs ~14-18

Rationale for Predictions:

The predicted chemical shifts are extrapolated from data for related compounds. The carbonyl
carbon of benzoic acid derivatives typically appears in the & 165-175 ppm region.[6][7] The
carbon attached to the bromine is expected to be in the  120-125 ppm range, as seen in 2-
bromobenzoic acid.[4][8] The other aromatic carbons will have distinct shifts due to the different
electronic environments created by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-bromo-5-ethylbenzoic acid will be dominated by absorptions

from the carboxylic acid and the substituted benzene ring.

Table 3: Predicted IR Absorption Frequencies for 2-Bromo-5-ethylbenzoic acid
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Predicted Absorption

Range (cm™) Description

Functional Group

0-H (Carboxylic Acid) 3300-2500 (broad) Hydrogen-bonded hydroxyl

stretch
C-H (Aromatic) 3100-3000 Aromatic C-H stretch
C-H (Aliphatic) 2975-2850 Ethyl group C-H stretches
C=0 (Carboxylic Acid) 1710-1680 Carbonyl stretch
C=C (Aromatic) 1600-1450 promatic ring skeletal
C-O (Carboxylic Acid) 1320-1210 C-O stretch
C-Br 700-500 Carbon-bromine stretch

Rationale for Predictions:

These predictions are based on well-established IR correlation tables and data for similar
compounds. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The
strong carbonyl absorption is also a key diagnostic peak. The presence of the C-Br stretch in
the fingerprint region provides further confirmation of the structure. The IR spectrum of 2-
bromobenzoic acid shows a characteristic C=0 stretch around 1700 cm~1.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum

For 2-bromo-5-ethylbenzoic acid, the electron ionization (El) mass spectrum is expected to

show a prominent molecular ion peak. Due to the presence of bromine, which has two major
isotopes (7°Br and 81Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of
peaks (M* and M+2) of nearly equal intensity.

e Molecular lon (M*): m/z 228 (for 7°Br) and 230 (for 81Br)

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through several characteristic
pathways:
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e Loss of OH: [M - 17]* leading to peaks at m/z 211 and 213.
e Loss of COOH: [M - 45]* leading to peaks at m/z 183 and 185.

e Loss of CzHs: [M - 29]* leading to peaks at m/z 199 and 201.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b595981/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-2-bromo-5-ethylbenzoic-acid-a-technical-guide
https://www.benchchem.com/product/b595981?utm_src=pdf-custom-synthesis#bc-rfq
https://www.myskinrecipes.com/shop/en/halogenated-benzoic-acids/144028-2-bromo-5-ethylbenzoic-acid.html
https://cymitquimica.com/products/10-F223237/439937-55-0/5-bromo-2-ethylbenzoic-acid/
https://www.achemblock.com/o32076-2-bromo-5-ethylbenzoic-acid.html
https://www.achemblock.com/o32076-2-bromo-5-ethylbenzoic-acid.html
https://www.rsc.org/suppdata/c5/ob/c5ob01015b/c5ob01015b1.pdf
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr1h.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr13c.htm
https://www.docbrown.info/page06/spectra2/benzoic-acid-nmr13c.htm
https://www.researchgate.net/figure/A-section-of-13C-NMR-spectra-of-benzoic-acid-4-DBA-organic-salt-5_fig3_344602845
https://m.chemicalbook.com/spectrumen_88-65-3_13cnmr.htm
https://m.chemicalbook.com/SpectrumEN_88-65-3_IR1.htm
https://www.benchchem.com/product/b595981/docs#spectroscopic-characterization-of-2-bromo-5-ethylbenzoic-acid-a-technical-guide
https://www.benchchem.com/product/b595981/docs#spectroscopic-characterization-of-2-bromo-5-ethylbenzoic-acid-a-technical-guide
https://www.benchchem.com/product/b595981/docs#spectroscopic-characterization-of-2-bromo-5-ethylbenzoic-acid-a-technical-guide
https://www.benchchem.com/product/b595981/docs#spectroscopic-characterization-of-2-bromo-5-ethylbenzoic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595981?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

. « Contact
Our mission is to be the trusted global source of . Address: 3281 E Guasti Rd
essential and advanced chemicals, empowering Ontario, CA 91761, United States

Phone: (601) 213-4426

scientists and researchers to drive progress in Email: info@benchchem.com

science and industry.

Contact our Ph.D. Support Team for a compatibility check
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